Irreversible, Dialysis-Resistant Covalent AADC Inhibition Versus Reversible Carbidopa Binding
DFMD produces inhibition of AADC that cannot be restored by exhaustive dialysis, confirming covalent, irreversible enzyme modification. In contrast, carbidopa acts as a classical reversible inhibitor [1]. Near to 1 mole of [³H]-ring-labeled DFMD binds to 1 mole of purified hog kidney AADC during the inhibition process, demonstrating stoichiometric covalent labeling [1]. The inhibition is prevented by co-incubation with excess natural substrate L-DOPA, confirming active-site-directed enzyme-activated mechanism [1].
| Evidence Dimension | Inhibition reversibility (post-dialysis activity recovery) |
|---|---|
| Target Compound Data | DFMD: Activity cannot be restored by dialysis; ~1:1 stoichiometric binding to AADC; inhibited enzyme shows slightly modified absorption spectrum [1] |
| Comparator Or Baseline | Carbidopa: Reversible competitive inhibitor; IC₅₀ = 29 ± 2 μM against AADC; inhibition reversed upon removal of free inhibitor |
| Quantified Difference | Qualitative mechanistic distinction: irreversible covalent vs. reversible competitive. Carbidopa's IC₅₀ of 29 μM represents reversible equilibrium binding; DFMD's inhibition is time-dependent, progressive, and dialysis-resistant at 2–20 μM [1]. |
| Conditions | In vitro; hog kidney purified AADC; DFMD tested at 2–20 μM; carbidopa IC₅₀ determined in human tumor cell AADC assay; dialysis conducted post-inhibition [1] |
Why This Matters
Irreversible covalent inhibition provides sustained target engagement even after compound clearance—critical for experimental protocols requiring prolonged decarboxylase suppression without continuous inhibitor perfusion, a property carbidopa cannot replicate.
- [1] Ribéreau-Gayon G, Palfreyman MG, Zraika M, Wagner J, Jung MJ. Irreversible inhibition of aromatic-L-amino acid decarboxylase by alpha-difluoromethyl-DOPA and metabolism of the inhibitor. Biochem Pharmacol. 1980 Sep 15;29(18):2465-9. doi: 10.1016/0006-2952(80)90350-0. PMID: 7426053. View Source
